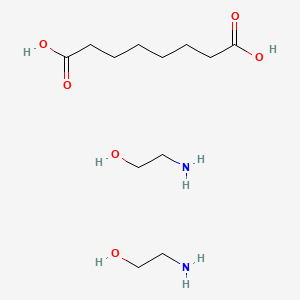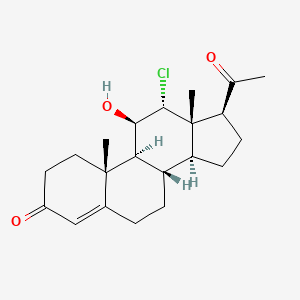
Pregn-4-ene-3,20-dione, 12-alpha-chloro-11-beta-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 3165269 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
The synthesis of BRN 3165269 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride. This reaction is followed by acidification to obtain the target product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
BRN 3165269 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another. Halogenation is a common substitution reaction for BRN 3165269, where halogens like chlorine or bromine are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 3165269 has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions. Its stability and reactivity make it a valuable compound for developing new chemical reactions and products.
Biology: In biological research, BRN 3165269 is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, providing insights into their functions.
Medicine: The compound is investigated for its potential therapeutic effects. It is used in drug development to explore new treatments for diseases by targeting specific molecular pathways.
Industry: BRN 3165269 is used in the production of various industrial chemicals and materials. .
Mechanism of Action
The mechanism of action of BRN 3165269 involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
BRN 3165269 can be compared with other similar compounds to highlight its uniqueness:
3-Chlorobenzo (B) thiophene-2-carboxylic acid: This compound shares a similar structure but differs in its reactivity and applications.
Black Phosphorus Nanosheets: Although structurally different, both compounds are used in industrial applications.
By comparing these compounds, we can appreciate the unique properties and applications of BRN 3165269, making it a valuable asset in various fields of research and industry.
Properties
CAS No. |
96006-01-8 |
|---|---|
Molecular Formula |
C21H29ClO3 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(8S,9S,10R,11R,12R,13S,14S,17S)-17-acetyl-12-chloro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO3/c1-11(23)15-6-7-16-14-5-4-12-10-13(24)8-9-20(12,2)17(14)18(25)19(22)21(15,16)3/h10,14-19,25H,4-9H2,1-3H3/t14-,15+,16-,17+,18+,19-,20-,21+/m0/s1 |
InChI Key |
CBRMEFQUSCRXLS-YRCLAMMRSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H]([C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)Cl)C |
Canonical SMILES |
CC(=O)C1CCC2C1(C(C(C3C2CCC4=CC(=O)CCC34C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


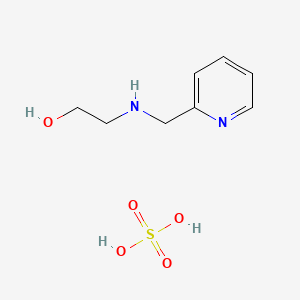
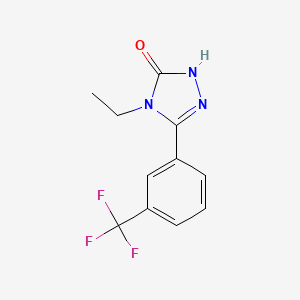
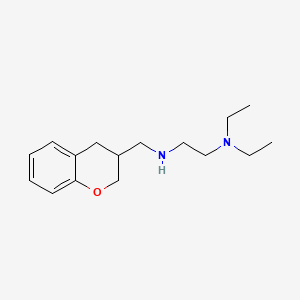
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
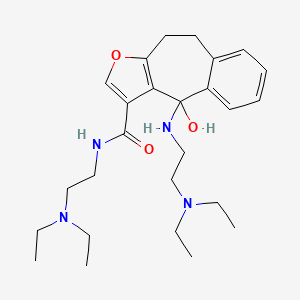
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
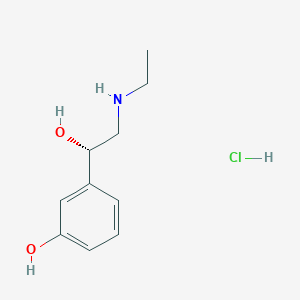
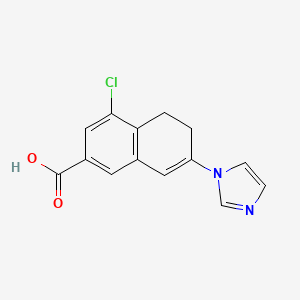

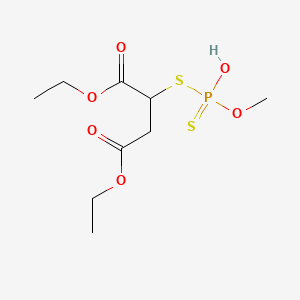

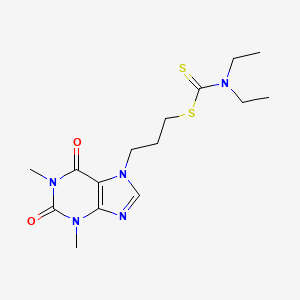
![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
